molecular formula C11H16O6 B8046036 ((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate

((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate

Cat. No.: B8046036
M. Wt: 244.24 g/mol
InChI Key: VSLFAGQONKVTAA-MTULOOOASA-N
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Description

((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate (hereafter referred to as Compound A) is a dihydropyran derivative featuring a methoxy group at the 6-position and acetylated hydroxyl groups at the 2- and 3-positions. Its stereochemistry and functional groups confer unique physicochemical and biological properties, making it a valuable intermediate in organic synthesis and drug development. This article provides a detailed comparison of Compound A with structurally related analogs, focusing on substituent effects, synthetic methodologies, crystallographic data, and safety profiles.

Properties

IUPAC Name

[(2R,3S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10+,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFAGQONKVTAA-MTULOOOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C=CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C11H16O6 and a molecular weight of 244.25 g/mol. Its structure features a pyran ring, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyran have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that this compound may possess antioxidant activities. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that related pyran derivatives can scavenge free radicals effectively .

Anti-inflammatory Effects

In studies focusing on inflammation, compounds containing the dihydropyran moiety have shown potential in reducing inflammatory markers in cell cultures. These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance .
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate oxidative stress and inflammation .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of dihydropyran were tested against various pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial efficacy significantly. The study highlighted the importance of functional groups in determining biological activity .

Case Study 2: Antioxidant Activity

A research article showcased the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results demonstrated that these compounds could effectively reduce DPPH radicals, indicating their potential as natural antioxidants .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialEnzyme inhibition
AntioxidantFree radical scavenging
Anti-inflammatoryCell signaling modulation

Scientific Research Applications

A study focused on optimizing the Ferrier rearrangement conditions for synthesizing related compounds showed varying yields based on temperature and catalyst choice. For example, at 40°C with specific catalysts, yields reached up to 72% .

Research indicates that compounds similar to ((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest potential anticancer activity, warranting further exploration into its mechanism of action.

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria
AnticancerInhibits cancer cell growth

Applications in Pharmaceuticals

Given its unique structure and biological properties, this compound holds promise in pharmaceutical applications:

  • Drug Development : Its derivatives may serve as lead compounds for developing new antibiotics or anticancer drugs.
  • Chemical Probes : The compound can be utilized as a chemical probe in biochemical assays to study enzyme interactions or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Compound A differ primarily in substituents at the 6-position (Table 1). These variations significantly influence reactivity, stability, and molecular interactions.

Table 1: Substituent Comparison of Dihydropyran Derivatives
Compound Name 6-Position Substituent Molecular Weight (g/mol) Key Properties/Applications References
Compound A Methoxy (-OCH₃) 286.28 Chiral intermediate; moderate polarity
[(2R,3S)-3-Acetoxy-6-allyl-dihydropyran]methyl acetate Allyl (-CH₂CHCH₂) 296.31 Higher lipophilicity; click chemistry precursor
[(2R,3S)-3-Acetoxy-6-azido-dihydropyran]methyl acetate Azido (-N₃) 297.27 Explosive potential; bioorthogonal applications
[(2R,3S)-3-Acetoxy-6-(1-phenyl-triazol-4-yl)-dihydropyran]methyl acetate Phenyl triazole 357.37 Aromatic stacking; hydrogen bonding
Dimeric analog () Methoxy + ethyl bridge 572.61 Increased steric hindrance; potential for supramolecular assembly

Key Observations :

  • Methoxy Group (Compound A) : Enhances electron density on the pyran ring, improving stability against oxidation compared to allyl or azido derivatives .
  • Azido Group : Imparts reactivity for click chemistry but introduces safety hazards (e.g., explosive decomposition) .
  • Phenyl Triazole : Introduces aromaticity and hydrogen-bonding capacity, influencing crystal packing and solubility .

Crystallographic and Conformational Analysis

Compound A adopts a twisted half-chair conformation, as determined by X-ray crystallography (). Comparisons with analogs reveal substituent-dependent conformational changes:

  • Phenyl Triazole Analog : The triazole ring forms a dihedral angle of 23.54° with the pyran ring, stabilizing layered crystal packing via C–H⋯O/N interactions .
  • Dimeric Analog () : Ethyl bridging induces a rigid, planar structure with enhanced intermolecular van der Waals interactions.
Table 3: Crystallographic Parameters
Compound Conformation Key Interactions Flack Parameter Reference
Compound A Half-chair C–H⋯O (weak) 0.09 (15)
Phenyl triazole analog Half-boat C–H⋯O, C–H⋯N, C–H⋯π Not reported

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